2-Phenylpyrimidin-5-amine
Overview
Description
2-Phenylpyrimidin-5-amine is an aromatic heterocyclic compound with the molecular formula C10H9N3 It is a derivative of pyrimidine, characterized by a phenyl group attached to the second position and an amine group at the fifth position of the pyrimidine ring
Mechanism of Action
Target of Action
2-Phenylpyrimidin-5-amine primarily targets Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively . These organisms are protozoa and are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
It is known that the compound interacts with these organisms at a molecular level, disrupting their normal functions and leading to their death . The compound’s interaction with its targets results in significant antitrypanosomal and antiplasmodial activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor . These properties can impact the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of the action of this compound is the death of the targeted organisms, leading to the cessation of the diseases they cause . This occurs at the molecular and cellular levels, disrupting the normal functions of the organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . These conditions help maintain the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
2-Phenylpyrimidin-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of proteins involved in the autophagy pathway, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting their kinase activity . This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound can modulate the expression of genes involved in cell proliferation and survival, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CDKs and continuous cell cycle arrest, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal cells and tissues . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair . These interactions can affect metabolic flux and alter the levels of various metabolites, further influencing cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its role in regulating the cell cycle and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, nitro derivatives, and reduced amine compounds. These products are often characterized using spectroscopic techniques to confirm their structure and purity .
Scientific Research Applications
2-Phenylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
2-Phenylpyrimidin-5-amine can be compared with other similar compounds such as:
2-Aminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-Phenylpyrimidine: Lacks the amine group at the fifth position, resulting in different chemical properties and reactivity.
5-Aminopyrimidine: Similar to this compound but without the phenyl group, leading to different applications and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-phenylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPYDSQWLFBBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354909 | |
Record name | 2-phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59808-52-5 | |
Record name | 2-phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-pyrimidin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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